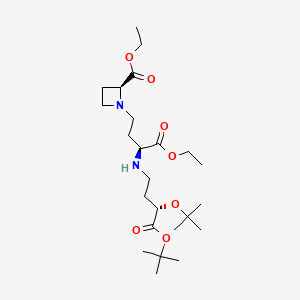

3"-O-tert-Butyl-2'-deoxymugineic Acid tert-Butyl Diethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3”-O-tert-Butyl-2’-deoxymugineic Acid tert-Butyl Diethyl Ester is a synthetic organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound is characterized by the presence of tert-butyl groups, which are known for their steric hindrance and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “3”-O-tert-Butyl-2’-deoxymugineic Acid tert-Butyl Diethyl Ester typically involves the esterification of the corresponding acid with tert-butyl alcohol in the presence of a catalyst. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents . The reaction is carried out under controlled conditions to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the continuous production of the ester, reducing the need for batch processing and improving overall yield and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

“3”-O-tert-Butyl-2’-deoxymugineic Acid tert-Butyl Diethyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include various derivatives of the original ester, such as alcohols, acids, and substituted esters. These products can be further utilized in various chemical processes and applications.

Applications De Recherche Scientifique

“3”-O-tert-Butyl-2’-deoxymugineic Acid tert-Butyl Diethyl Ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and transesterification reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mécanisme D'action

The mechanism of action of “3”-O-tert-Butyl-2’-deoxymugineic Acid tert-Butyl Diethyl Ester involves its interaction with specific molecular targets and pathways. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability. The ester functional group can undergo hydrolysis in the presence of enzymes or acidic conditions, releasing the corresponding acid and alcohol. This hydrolysis reaction is a key step in the compound’s mechanism of action, particularly in biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl Acetate: Another ester with similar steric properties but different reactivity due to the presence of an acetate group.

tert-Butyl Methacrylate: Used in polymer synthesis, it shares the tert-butyl group but has a different functional group.

tert-Butyl Benzoate: Similar in structure but with a benzene ring, leading to different chemical properties.

Uniqueness

“3”-O-tert-Butyl-2’-deoxymugineic Acid tert-Butyl Diethyl Ester is unique due to its specific combination of functional groups and steric properties. The presence of multiple tert-butyl groups provides significant steric hindrance, making it less reactive in certain conditions but highly stable. This stability is advantageous in various applications, particularly in industrial and pharmaceutical settings.

Activité Biologique

3"-O-tert-Butyl-2'-deoxymugineic Acid tert-Butyl Diethyl Ester is a synthetic analog of mugineic acid, a phytosiderophore that plays a critical role in iron acquisition in plants. This compound has garnered attention for its potential biological activities, particularly in iron transport and its implications in agricultural and medicinal chemistry.

Chemical Structure

The compound is characterized by the presence of a tert-butyl group and a diethyl ester functionality, which may influence its solubility and biological interactions. The structural formula can be represented as follows:

Iron Chelation

One of the primary biological activities of this compound is its ability to chelate iron. This property is crucial for enhancing iron bioavailability in plants, particularly under iron-deficient conditions. Studies have shown that this compound can form stable complexes with Fe(III), facilitating its transport into plant cells via specific transporters such as HvYS1 in barley .

Comparative Efficacy

A comparative analysis of the iron chelation efficacy between 3"-O-tert-Butyl-2'-deoxymugineic Acid and other known phytosiderophores indicates that the synthetic analog exhibits enhanced stability and solubility in aqueous solutions, making it a promising candidate for agricultural applications. The following table summarizes key findings from various studies:

| Compound | Iron Chelation Activity | Stability (pH 7) | Transport Mechanism |

|---|---|---|---|

| 3"-O-tert-Butyl-2'-deoxymugineic Acid | High | Stable | HvYS1 |

| Deoxymugineic Acid | Moderate | Moderate | HvYS1 |

| Nicotianamine | High | Stable | OsYSL9 |

Study 1: Iron Transport in Barley

In a study conducted on barley seedlings, the application of this compound resulted in significantly improved iron uptake compared to untreated controls. The seedlings exhibited enhanced growth and chlorophyll content, indicating effective iron mobilization from the soil .

Study 2: Impact on Plant Growth

Another investigation focused on the effects of this compound on various plant species under iron-deficient conditions. Results demonstrated that plants treated with the compound showed a marked increase in root biomass and overall vigor compared to those treated with standard chelators like EDTA .

The mechanism through which this compound facilitates iron transport involves complexation with Fe(III) ions, which are then recognized by specific transport proteins in plant roots. This interaction not only enhances iron solubility but also promotes its uptake at cellular membranes.

Propriétés

IUPAC Name |

ethyl (2S)-1-[(3S)-3-[[(3S)-3,4-bis[(2-methylpropan-2-yl)oxy]-4-oxobutyl]amino]-4-ethoxy-4-oxobutyl]azetidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44N2O7/c1-9-30-20(27)17(12-15-26-16-13-18(26)21(28)31-10-2)25-14-11-19(32-23(3,4)5)22(29)33-24(6,7)8/h17-19,25H,9-16H2,1-8H3/t17-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSGJPNNKNAKHM-FHWLQOOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1CCC(C(=O)OCC)NCCC(C(=O)OC(C)(C)C)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCN1CC[C@@H](C(=O)OCC)NCC[C@@H](C(=O)OC(C)(C)C)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.